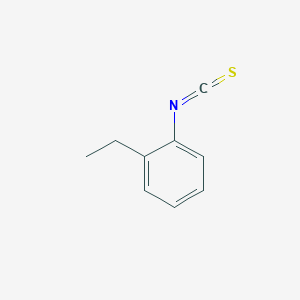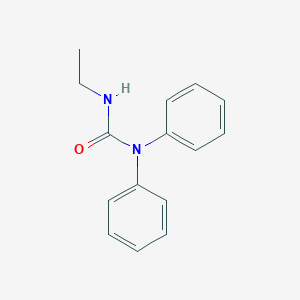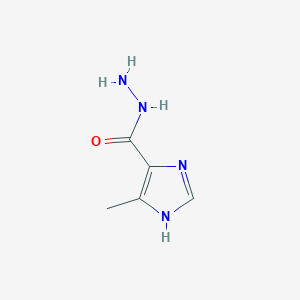
Bakkenolide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by functionalization to introduce the hydroxy and oxo groups. The final step involves esterification with (E)-2-methylbut-2-enoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate has potential applications as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mecanismo De Acción
The mechanism of action of (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) acetate
- (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) propionate
Uniqueness
The uniqueness of (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate lies in its specific spirocyclic structure and the presence of both hydroxy and oxo functional groups. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
18456-00-3 |
|---|---|
Fórmula molecular |
C20H28O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+ |
Clave InChI |
KVPXGWXTEOVUGO-HKTLJSNGSA-N |
SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
melting_point |
167-167.5°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)



![12-ethylbenzo[a]anthracene](/img/structure/B103690.png)




![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)



